5-Methylbenzo[c][1,2,5]oxadiazol-4-ol
Description
5-Methylbenzo[c][1,2,5]oxadiazol-4-ol is a heterocyclic compound featuring a fused benzene ring with an oxadiazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as benzoxazoles and thiadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-methyl-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-3-5-6(7(4)10)9-11-8-5/h2-3,10H,1H3 |
InChI Key |
AJLRRQBUWSXPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NON=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. The synthesized compounds are then characterized using various spectroscopic techniques such as FT-IR, LCMS, and NMR .
Industrial Production Methods
Industrial production methods for 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[c][1,2,5]oxadiazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazole Derivatives
Benzo[d]oxazole derivatives share a similar fused benzene-heterocycle structure but replace the oxadiazole ring with an oxazole (one oxygen and one nitrogen atom). Key comparisons include:
- Substituent Effects : Methyl substitution at position 5 in benzo[d]oxazole derivatives (e.g., compounds 12c, 12f, 12i) significantly enhances bioactivity. For example, 5-methylbenzo[d]oxazole derivatives exhibit IC50 values of 10.50–74.30 μM in cytotoxicity assays, outperforming unsubstituted analogs (IC50: 25.47–53.01 μM) .
Table 1: Activity Comparison of Benzo[d]oxazole Derivatives
| Compound | Substituent | IC50 (μM) | Reference |
|---|---|---|---|
| 5-Methylbenzo[d]oxazole | Methyl at position 5 | 10.50–74.30 | |
| Unsubstituted | None | 25.47–53.01 | |
| 5-Chlorobenzo[d]oxazole | Chloro at position 5 | 26.31–102.10 |
Thiadiazole and Thiadiazole Dioxide Analogs
Thiadiazole derivatives, such as 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine, replace oxygen with sulfur in the heterocycle, altering electronic and coordination properties:
- Antimicrobial Activity: Thiadiazole derivatives (e.g., 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine) are key intermediates in synthesizing antibiotics like tizanidine.
- Physical Properties : Thiadiazole 1,1-dioxide derivatives exhibit unique radical anion stability and electron-accepting capabilities, unlike oxadiazoles, due to sulfur’s polarizability and oxidation state .
Phenanthrene-Based Oxadiazoles
5-Methylbenzo[c]phenanthrene derivatives, though structurally bulkier, demonstrate enhanced antibacterial activity against resistant strains (e.g., MRSA and VRE) when substituted with phenyl groups at positions 1 or 12.
Table 2: Key Structural and Functional Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
